![molecular formula C26H33N5O2S B2427212 7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950346-29-9](/img/structure/B2427212.png)
7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an impurity of Palbociclib , a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. Palbociclib is developed for the treatment of ER-positive and HER2-negative breast cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyridin-2-ylpiperazin-1-yl group, a propyl group, and a tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one group .Aplicaciones Científicas De Investigación
Structural and Synthetic Advances
The synthesis and structure-activity relationship studies of compounds containing the pyrimidine moiety demonstrate their relevance in medicinal chemistry, particularly as ligands for the histamine H4 receptor. These compounds exhibit potential as anti-inflammatory and antinociceptive agents, indicating their usefulness in pain management and inflammation treatment (Altenbach et al., 2008). Additionally, structural characterization of similar compounds, such as Bosentan monohydrate, reveals intricate hydrogen bonding and supramolecular arrangements, suggesting their applicability in designing molecular frameworks with desired chemical properties (Kaur et al., 2012).
Biological Applications
In the realm of antimicrobial research, derivatives of benzothieno[2,3-d]pyrimidin have been synthesized and evaluated against various microorganisms, showing promising antibacterial activity. This underscores the potential of these compounds in developing new antimicrobial agents (El-Abadelah et al., 1998). Furthermore, organotin(IV) complexes containing the pyrimidine structure have demonstrated significant cytotoxic activity against human breast cancer cells, highlighting their potential in cancer therapy (Shpakovsky et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . As this compound is related to Palbociclib, a drug used in the treatment of breast cancer , it could potentially be explored for similar or other therapeutic applications in the future.
Propiedades
IUPAC Name |
7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2S/c1-26(2,3)17-7-8-18-19(16-17)34-25-23(18)24(33)28-20(29-25)9-10-22(32)31-14-12-30(13-15-31)21-6-4-5-11-27-21/h4-6,11,17H,7-10,12-16H2,1-3H3,(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDLEIMBRJXZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.